molecular formula C10H16O4 B13156973 Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13156973
M. Wt: 200.23 g/mol
InChI Key: XNSWPMHIEXPUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical building block featuring a spirocyclic acetal structure fused with an oxetane ring. The 1,5-dioxaspiro[2.4]heptane core is a scaffold of significant interest in medicinal chemistry, particularly due to the properties of the oxetane motif. Oxetanes are compact, polar, four-membered rings known to improve the physicochemical properties of drug candidates . Their incorporation can lead to enhanced aqueous solubility, reduced lipophilicity, and better metabolic stability in bioactive molecules . This compound may serve as a versatile synthetic intermediate or a potential carbonyl or gem-dimethyl group bioisostere in the design of novel chemical entities for pharmaceutical research . Researchers can leverage this structure in developing probes or inhibitors targeting various disease-related proteins, such as kinases and epigenetic enzymes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 5,5-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-4-12-8(11)7-10(14-7)5-9(2,3)13-6-10/h7H,4-6H2,1-3H3

InChI Key

XNSWPMHIEXPUJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(OC2)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Precursors

The synthesis often starts from cyclobutanone or cyclopentanone derivatives functionalized to enable spirocyclization. For example, an O-silylated 2-(hydroxymethyl)cyclobutanone derivative can serve as a versatile precursor. The presence of hydroxyl and ketone groups facilitates ring closure and functional group transformations.

Formation of the Spirocyclic Scaffold

Two main synthetic routes are reported for constructing the spirocyclic core:

  • Meinwald Oxirane Rearrangement: This method involves epoxidation of an olefinic precursor followed by acid-catalyzed rearrangement to form the 1,5-dioxaspiro structure. It is suitable for substrates designed to yield 1,5-dioxaspiro[2.4]heptane systems.

  • Dichloroketene Addition: This approach uses dichloroketene addition to a cyclobutanone derivative to form a spirocyclic intermediate that can be further transformed into the target dioxaspiro compound.

Olefination Techniques

Olefination of the ketone precursor to introduce the alkene functionality is a critical step. The Tebbe reagent (a titanium-based olefination reagent) is preferred over the Wittig reaction in some cases due to better reactivity with sterically hindered or sensitive substrates.

Esterification

Following the formation of the spirocyclic core, the introduction of the ethyl carboxylate group is commonly achieved by reaction with ethyl chloroformate or ethyl bromoacetate under basic conditions (e.g., triethylamine) to form the ester linkage at the 2-position of the spiro ring.

Purification and Characterization

Purification methods include recrystallization and chromatographic techniques such as column chromatography to isolate the pure compound. Characterization is performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the stereochemistry and molecular structure.

Summary of Preparation Methods in Tabular Form

Step Method/Reaction Type Key Reagents/Conditions Notes
Starting Material Cyclobutanone derivative O-silylated 2-(hydroxymethyl)cyclobutanone Provides functional groups for spirocyclization
Olefination Tebbe olefination Tebbe reagent, inert atmosphere Preferred for sterically hindered ketones
Spirocyclic ring formation Meinwald oxirane rearrangement or dichloroketene addition Epoxidation reagents or dichloroketene Choice depends on substitution pattern; forms 1,5-dioxaspiro[2.4]heptane core
Esterification Reaction with ethyl chloroformate Triethylamine, anhydrous conditions Forms ethyl carboxylate ester at 2-position
Purification Recrystallization, column chromatography Solvent systems such as hexane/ethyl acetate Ensures high purity for further applications
Characterization NMR, Mass Spectrometry, X-ray Standard analytical techniques Confirms structure and stereochemistry

Research Discoveries and Synthetic Insights

  • The use of titanium-based Tebbe olefination has been shown to overcome limitations of the Wittig reaction in forming spirocyclic alkenes, especially when substrates are sterically hindered or sensitive to basic conditions.

  • The stereochemical diversity-oriented conformational restriction strategy underscores the importance of spirocyclic scaffolds like this compound in drug design, providing rigid frameworks that enhance binding specificity and stability.

  • Modified Strecker reactions using chiral auxiliaries (e.g., Ellman’s sulfinamide) have been employed to introduce stereochemical control in spirocyclic ketone intermediates, although diastereoselectivity can be moderate, necessitating chromatographic separation of stereoisomers.

  • Libraries of spirocyclic glutamic acid analogs, structurally related to the target compound, have been synthesized and tested for biological activity such as inhibition of glutamate racemase, a potential antibiotic target, highlighting the compound’s relevance in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate with similar spirocyclic esters and related compounds:

Compound Name Molecular Formula Molecular Weight Spiro Ring System Substituents Key Functional Groups
This compound C₁₁H₁₈O₄ 214.26 g/mol 1,5-dioxaspiro[2.4] 6,6-dimethyl; ethyl carboxylate Ether, ester
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate C₁₀H₁₆O₄ 200.23 g/mol 1,5-dioxaspiro[2.4] 2-methyl; methyl carboxylate Ether, ester
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate C₁₃H₂₂O₄ 242.31 g/mol 1,6-dioxaspiro[2.6] 2-ethyl; ethyl carboxylate Ether, ester
Ethyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate C₉H₁₂O₄ 184.19 g/mol 4-oxaspiro[2.4] 6-oxo; ethyl carboxylate Ketone, ester
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate C₂₂H₃₈N₄O₈ 486.56 g/mol 2,6-diazaspiro[3.3] tert-butyl carboxylate; oxalate Amine, ester, oxalate salt

Key Observations:

  • Substituent Effects: Methyl and ethyl carboxylate groups (e.g., ) influence lipophilicity and metabolic stability.
  • Functional Groups: The ketone in Ethyl6-oxo-4-oxaspiro increases electrophilicity compared to the ether-linked analogs, making it more reactive toward nucleophiles.

Biological Activity

Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS Number: 1936400-35-9) is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on available literature.

  • Molecular Formula : C10_{10}H16_{16}O4_4
  • Molecular Weight : 200.23 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity.
PropertyValue
CAS Number1936400-35-9
Molecular FormulaC10_{10}H16_{16}O4_4
Molecular Weight200.23 g/mol

Synthesis

The synthesis of this compound has been documented in various studies. Typically, it involves the reaction of appropriate dioxane derivatives with ethyl carboxylates under controlled conditions to yield the desired spiro compound. The synthetic route often includes steps such as cyclization and esterification.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds within the spirocyclic family. For instance, a study focusing on spiro[2.4]heptane derivatives indicated significant anticonvulsant effects when tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The most active compounds demonstrated protective indices that suggest a promising therapeutic potential against seizures .

Neurotoxicity Assessment

Neurotoxicity is a critical parameter in evaluating the safety profile of new compounds. In the aforementioned studies, neurotoxicity was assessed using the rotorod test, which evaluates motor coordination and balance in treated animals. Compounds with favorable anticonvulsant activity also exhibited acceptable levels of neurotoxicity, indicating a potential therapeutic window for clinical use .

Case Studies

  • Anticonvulsant Efficacy : A study published in European Journal of Medicinal Chemistry evaluated several spirocyclic compounds for their anticonvulsant activity. Among them, derivatives similar to this compound showed promising results with ED50 values indicating effective seizure protection .
  • Neurotoxicity Profile : In assessing the safety profile of these compounds, researchers found that while some exhibited potent anticonvulsant effects, they maintained a good safety margin with median toxic doses significantly higher than effective doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.